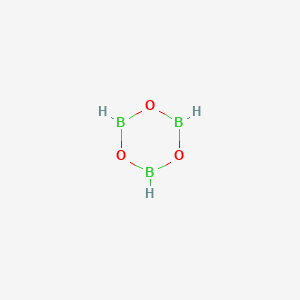

1,3,5,2,4,6-trioxatriborinane

Cat. No. B8493064

Key on ui cas rn:

289-56-5

M. Wt: 83.5 g/mol

InChI Key: BRTALTYTFFNPAC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06900215B2

Procedure details

A 5 l round-bottomed flask equipped with a mechanical stirrer, thermocouple, nitrogen/vacuum inlet adaptor and septum was charged with 2-[3-(3-chloro-4-fluorophenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol (101.59 g, 333 mmol), 3-pyridineboronic acid in the form of its boroxine (42.98 g, 350 mmol), K3PO4 (111.69 g, 526 mmol), 1,4-dioxane (1.20 l), and water (406 ml). Cycling vacuum and then nitrogen three times degassed the stirred slurry. All solids dissolved on warming to 70° C. A 500 ml round-bottomed flask equipped with a magnetic stir bar, thermocouple, nitrogen/vacuum inlet adaptor and septum was charged with bis(dibenzylideneacetone)palladium(0) (9.57 g, 16.7 mmol) and 1,4-dioxane (130 ml). The resulting solution was degassed as above, then tri-tert-butylphosphine (49.8 ml of a 10 wt % solution in hexanes, 16.7 mmol) was added by syringe. The solution was degassed again and then warmed to 70° C. The warm catalyst solution was cannulated to the 5 l flask and the resulting mixture was stirred at 70° C. for 16 h. At the end of reaction, most of the product had crystallized out to provide a grey slurry. The reaction mixture was partitioned between 2N HCl (1.8 l) and toluene (0.9 l). The clear yellow aqueous phase was transferred to a stirred 4 l Erlenmeyer flask with a nitrogen sweep and borane-trimethylamine complex (1.87 g) was added. After 90 min the resulting black solids were removed by filtration through a 1.0μ filter. The filtrate was transferred to a mechanically stirred 5 l flask equipped with a pH probe. The pH was adjusted to 3.8 by slow addition of 50 wt % NaOH (about 130 ml). The mixture self-nucleated to provide a slurry. Additional 50 wt % NaOH (about 36 ml) was added over 30 min to pH 7.1 to provide a cream-colored slurry. The solids were collected on a frit, washed with water (250 ml) and air dried to give the free base 2-[3-(4-fluoro-3-(pyridin-3-yl)phenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol as an off-white crystalline solid (117.38 g, 94.5 wt % pure): m.p. 234-236° C.; 1H NMR (DMSO-d6, 400 MHz) δ 9.00 (1H, d, J 7.2), 8.85 (1H, bs), 8.60 (1H, dd, J 4.8, 1.6), 8.06 (1H, m), 7.92 (1H, s), 7.87 (1H, dd, J 7.2, 2.4), 7.74 (1H, m), 7.76-7.68 (2H, m), 7.37 (1H, d, J 7.2), 5.49 (1H, s), 1.47 (6H, s); 13C NMR (DMSO-d6, 100.55 MHz) δ 169.6, 159.3 (d, J 248.2), 149.9 (d, J 3.2), 149.6, 148.5, 137.0 (d, J 3.2), 134.0, 133.5, 130.9, 130.3 (d, J 3.2), 130.0 (d, J 8.0), 126.6 (d, J 14.5), 126.1 (d, J 4.0), 124.1, 122.7, 117.7 (d, J 22.5), 106.3, 73.0, 30.3.

Name

2-[3-(3-chloro-4-fluorophenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol

Quantity

101.59 g

Type

reactant

Reaction Step One

Name

K3PO4

Quantity

111.69 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:3]=[C:4]([C:9]2[N:13]3[CH:14]=[CH:15][C:16]([C:18]([OH:21])([CH3:20])[CH3:19])=[N:17][C:12]3=[N:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[F:8].[N:22]1[CH:27]=[CH:26][CH:25]=[C:24](B(O)O)[CH:23]=1.O1BOBOB1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O1CCOCC1.O>[F:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]2[N:13]3[CH:14]=[CH:15][C:16]([C:18]([OH:21])([CH3:20])[CH3:19])=[N:17][C:12]3=[N:11][CH:10]=2)=[CH:3][C:2]=1[C:24]1[CH:23]=[N:22][CH:27]=[CH:26][CH:25]=1 |f:3.4.5.6,7.8,9.10.11|

|

Inputs

Step One

|

Name

|

2-[3-(3-chloro-4-fluorophenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol

|

|

Quantity

|

101.59 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1F)C1=CN=C2N1C=CC(=N2)C(C)(C)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC(=CC=C1)B(O)O

|

|

Name

|

|

|

Quantity

|

42.98 g

|

|

Type

|

reactant

|

|

Smiles

|

O1BOBOB1

|

|

Name

|

K3PO4

|

|

Quantity

|

111.69 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

406 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

36 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

9.57 g

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

|

|

Name

|

|

|

Quantity

|

130 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture was stirred at 70° C. for 16 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 5 l round-bottomed flask equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Cycling vacuum and then nitrogen three times degassed the stirred slurry

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

All solids dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 ml round-bottomed flask equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was degassed as above, then tri-tert-butylphosphine (49.8 ml of a 10 wt % solution in hexanes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

16.7 mmol) was added by syringe

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was degassed again

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to 70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

most of the product had crystallized out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a grey slurry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was partitioned between 2N HCl (1.8 l) and toluene (0.9 l)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 90 min the resulting black solids were removed by filtration through a 1.0μ

|

|

Duration

|

90 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a pH probe

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The pH was adjusted to 3.8 by slow addition of 50 wt % NaOH (about 130 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture self-nucleated to provide a slurry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a cream-colored slurry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were collected on a frit

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (250 ml) and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=C(C=C1)C1=CN=C2N1C=CC(=N2)C(C)(C)O)C=2C=NC=CC2

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |